molecular formula C28H25FN2O4S B4328433 ethyl 2-({[1-(2-fluorobenzyl)-1H-indol-3-yl](oxo)acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-({[1-(2-fluorobenzyl)-1H-indol-3-yl](oxo)acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B4328433
M. Wt: 504.6 g/mol
InChI Key: PDXKCBCNCQVRDO-UHFFFAOYSA-N
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Description

Ethyl 2-({1-(2-fluorobenzyl)-1H-indol-3-ylacetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of indole and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({1-(2-fluorobenzyl)-1H-indol-3-ylacetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, including the formation of the indole and benzothiophene rings, followed by their coupling. Common synthetic routes may involve:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Formation of the Benzothiophene Ring: This can be synthesized via the Gewald reaction, which involves the condensation of ketones with thiourea and α-haloketones.

    Coupling of the Rings: The indole and benzothiophene rings are coupled using reagents such as oxalyl chloride and amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({1-(2-fluorobenzyl)-1H-indol-3-ylacetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl and indole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-({1-(2-fluorobenzyl)-1H-indol-3-ylacetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-({1-(2-fluorobenzyl)-1H-indol-3-ylacetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-({1-(2-fluorobenzyl)-1H-indol-3-ylacetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other indole and benzothiophene derivatives:

    Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin share the indole moiety but differ in their biological activities and applications.

    Benzothiophene Derivatives: Compounds like raloxifene and zileuton share the benzothiophene moiety but have different therapeutic uses.

The uniqueness of ethyl 2-({1-(2-fluorobenzyl)-1H-indol-3-ylacetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its combined structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[2-[1-[(2-fluorophenyl)methyl]indol-3-yl]-2-oxoacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN2O4S/c1-2-35-28(34)24-19-11-5-8-14-23(19)36-27(24)30-26(33)25(32)20-16-31(22-13-7-4-10-18(20)22)15-17-9-3-6-12-21(17)29/h3-4,6-7,9-10,12-13,16H,2,5,8,11,14-15H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXKCBCNCQVRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-({[1-(2-fluorobenzyl)-1H-indol-3-yl](oxo)acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl 2-({[1-(2-fluorobenzyl)-1H-indol-3-yl](oxo)acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-({[1-(2-fluorobenzyl)-1H-indol-3-yl](oxo)acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 4
ethyl 2-({[1-(2-fluorobenzyl)-1H-indol-3-yl](oxo)acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 5
ethyl 2-({[1-(2-fluorobenzyl)-1H-indol-3-yl](oxo)acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 2-({[1-(2-fluorobenzyl)-1H-indol-3-yl](oxo)acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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